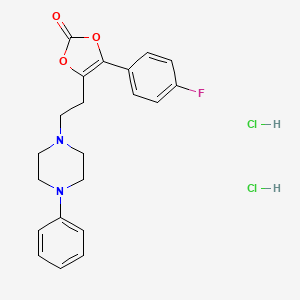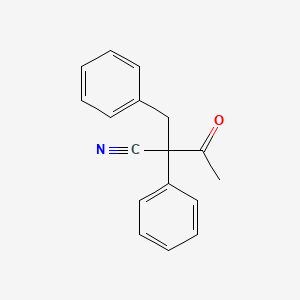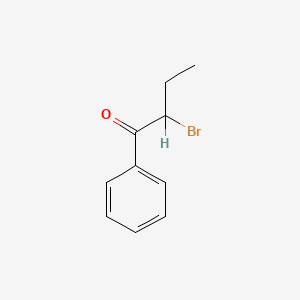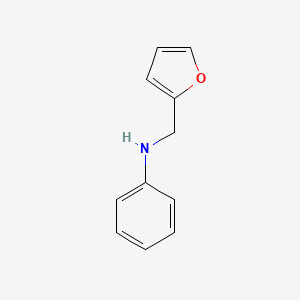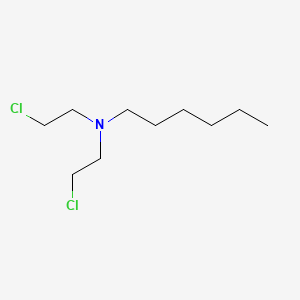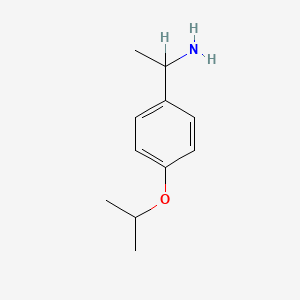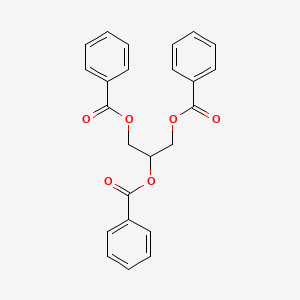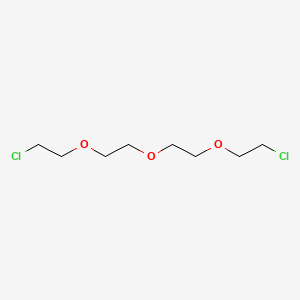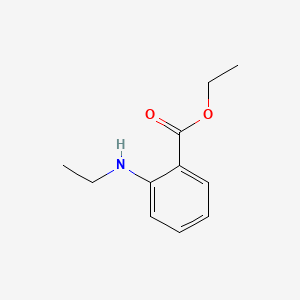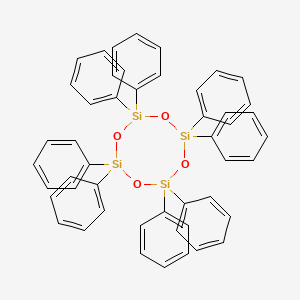
Octaphenylcyclotetrasiloxane
Descripción general
Descripción
Octaphenylcyclotetrasiloxane is a compound of interest in the field of organosilicon chemistry, particularly due to its role as a precursor to various industrially significant polymers. The compound is characterized by a siloxane ring with phenyl groups attached to the silicon atoms, which imparts unique physical and chemical properties that are exploited in material science and polymer chemistry .
Synthesis Analysis
The synthesis of octaphenylcyclotetrasiloxane has been achieved through different methods. One approach involves the dehydrogenative self-coupling of diphenylsilane using a CuIPr N-heterocyclic carbene (NHC) catalyst, which allows the reaction to proceed at room temperature and in the presence of air, yielding the product quantitatively within an hour . Another method involves the hydrolysis of diphenyldichlorosilane, followed by a carefully controlled temperature adjustment during the hydrolysis and washing procedures, which can yield the compound with high purity and efficiency .
Molecular Structure Analysis
The molecular structure of octaphenylcyclotetrasiloxane has been elucidated using X-ray diffraction techniques. The compound exhibits a nearly planar siloxane ring, with the phenyl groups attached to the silicon atoms showing varying angles in relation to the ring. This structural arrangement can differ slightly depending on the polymorphic form of the compound . The central Si-O-Si angles are close to 180°, indicating a linear arrangement of the siloxane backbone in certain derivatives .
Chemical Reactions Analysis
Octaphenylcyclotetrasiloxane can undergo various chemical reactions, serving as a versatile starting material for the synthesis of different organosilicon compounds. For instance, it can be used to prepare octa(aminophenyl)silsesquioxane by reduction of octa(nitrophenyl)silsesquioxane, which in turn can be incorporated into organic-inorganic hybrid nanocomposites with enhanced thermal properties . The compound's reactivity also allows for the synthesis of organotin derivatives, which are of interest as model compounds for diphenylsiloxane polymers .
Physical and Chemical Properties Analysis
The physical and chemical properties of octaphenylcyclotetrasiloxane have been studied extensively. Differential scanning calorimetry and optical microscopy have revealed the existence of multiple solid phases with distinct thermal and mechanical characteristics. The compound exhibits low entropy of melting and transitions between different phases at specific temperatures . The thermal stability of octaphenylcyclotetrasiloxane and its derivatives has been demonstrated to be high, withstanding temperatures up to 400°C under nitrogen and 250°C under air . Additionally, the rotational and translational motions of the molecule have been analyzed using quasielastic neutron scattering and proton NMR, providing insights into the dynamic behavior of the compound in both solid and liquid states .
Safety And Hazards
Octaphenylcyclotetrasiloxane may cause irritation to the respiratory tract, skin, and eyes. It may be harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .
Propiedades
IUPAC Name |
2,2,4,4,6,6,8,8-octakis-phenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H40O4Si4/c1-9-25-41(26-10-1)53(42-27-11-2-12-28-42)49-54(43-29-13-3-14-30-43,44-31-15-4-16-32-44)51-56(47-37-21-7-22-38-47,48-39-23-8-24-40-48)52-55(50-53,45-33-17-5-18-34-45)46-35-19-6-20-36-46/h1-40H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIKJPJINIDELZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si]2(O[Si](O[Si](O[Si](O2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H40O4Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
84866-78-4 | |
| Record name | Cyclotetrasiloxane, 2,2,4,4,6,6,8,8-octaphenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84866-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5052206 | |
| Record name | Octaphenylcyclotetrasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
793.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | Cyclotetrasiloxane, 2,2,4,4,6,6,8,8-octaphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octaphenylcyclotetrasiloxane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21384 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Octaphenylcyclotetrasiloxane | |
CAS RN |
546-56-5 | |
| Record name | Octaphenylcyclotetrasiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=546-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclotetrasiloxane, 2,2,4,4,6,6,8,8-octaphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octaphenylcyclotetrasiloxane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293057 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclotetrasiloxane, 2,2,4,4,6,6,8,8-octaphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octaphenylcyclotetrasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octaphenylcyclotetrasiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.096 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Octaphenylcyclotetrasiloxane (OPCTS) and what is its molecular formula?
A1: Octaphenylcyclotetrasiloxane (OPCTS) is a cyclic siloxane compound composed of a four-membered siloxane ring with a phenyl group attached to each silicon atom. Its molecular formula is C48H40O4Si4. [, , , ]
Q2: What are some of the key structural features of OPCTS?
A2: OPCTS exists in different polymorphs. At room temperature, a triclinic form is observed, transitioning to a monoclinic form at higher temperatures. [, ] The siloxane ring in OPCTS can adopt different conformations depending on the polymorph. For instance, the triclinic form exhibits a nearly planar ring, while the monoclinic form shows significant deviations from planarity. [] The phenyl substituents attached to the silicon atoms can also adopt various orientations relative to the siloxane ring, influencing its packing and ultimately its properties. [, ]
Q3: What is the significance of the different polymorphs of OPCTS?
A3: The existence of different polymorphs in OPCTS leads to variations in its physical properties, such as melting point, enthalpy of fusion, and molecular packing. [, ] For instance, the monoclinic polymorph exhibits a higher melting point compared to the triclinic form. [, ] Understanding these polymorphic transformations is crucial for controlling the material's behavior in different applications.
Q4: What makes OPCTS interesting from a material science perspective?
A4: OPCTS exhibits a unique combination of properties including high thermal stability, low melting entropy, and the ability to form a plastic crystalline mesophase at high temperatures. [, , ] This mesophase, characterized by rotational freedom of molecules within a crystalline lattice, makes OPCTS a potential candidate for applications in areas like organic electronics and drug delivery. []
Q5: How is OPCTS synthesized?
A5: OPCTS can be synthesized through various methods. One common approach involves the ring-opening polymerization of diphenylsilanediol in the presence of catalysts like sodium hydroxide or sulfuric acid. [, , ] The choice of catalyst and reaction conditions can significantly influence the yield and purity of the desired product. Another method utilizes dichlorodiphenylsilane as a starting material, hydrolyzed to diphenylsilanediol, which then undergoes cyclotetramerization. []
Q6: What are the typical yields achieved in OPCTS synthesis?
A6: The yield of OPCTS synthesis can vary depending on the chosen method and reaction conditions. Optimized procedures report yields up to 90% for both the diphenylsilanediol and dichlorodiphenylsilane routes. []
Q7: How is the purity of synthesized OPCTS assessed?
A7: Various analytical techniques are employed to assess the purity of OPCTS, including FTIR spectroscopy, 1H NMR spectroscopy, and High-Performance Liquid Chromatography (HPLC). [, , , ] These techniques provide information about the molecular structure and the presence of impurities.
Q8: What are some notable applications of OPCTS?
A8: OPCTS has shown promise in various applications:
- Porous Polymer Synthesis: OPCTS serves as a building block for synthesizing luminescent porous organosilicon polymers (LPOPs) with narrow pore-size distribution and high surface area. These LPOPs exhibit potential for cell imaging, explosive detection, and Fe3+ sensing applications. []
- Silicone Elastomer Modification: Blending polydimethylsiloxane (PDMS) elastomers with poly(dimethylsiloxane-co-methylphenylsiloxane) copolymers, prepared using OPCTS as a starting material, enhances the electro-mechanical properties of the resulting material. This enhancement makes these elastomers suitable for applications requiring high dielectric strength and flexibility. []
- Drug Delivery: The unique phase behavior of OPCTS, particularly its ability to form a plastic crystal, makes it a potential candidate for drug delivery systems. [] Research is ongoing to explore its potential for controlled release formulations.
- Adhesion Promoter: Trisilanolphenyl-POSS, a derivative of OPCTS, exhibits potential as an adhesion promoter. Studies investigating the influence of ions on its adhesion properties are underway. []
Q9: Can OPCTS be used to modify the properties of other materials?
A9: Yes, incorporating OPCTS into other materials can alter their properties. For instance, doping sol-gel derived tetramethoxysilane (TMOS) glasses with small amounts of OPCTS leads to a narrower pore size distribution in the resulting glass. [] This modification in pore structure can be beneficial for applications requiring controlled porosity, such as catalysis and separation.
Q10: How does OPCTS behave at high temperatures?
A10: OPCTS exhibits interesting thermal behavior. It undergoes a solid-to-solid phase transition at 76.6°C (from the triclinic to the monoclinic form) and then melts at 204.9°C. [] The low entropy of melting suggests considerable molecular motion within the solid phase, even below its melting point. [] Above 189.5°C, OPCTS transitions into a plastic crystalline mesophase, characterized by long-range positional order but high rotational freedom of molecules. [, ]
Q11: What insights have been gained from studying the molecular motions in OPCTS?
A11: Quasielastic neutron scattering and proton NMR studies have provided insights into the dynamic behavior of OPCTS molecules. [, ] These studies revealed that the phenyl groups in OPCTS undergo large-amplitude oscillations, even in the solid phase. [] The siloxane ring also exhibits flexibility, undergoing deformations that facilitate the motion of the phenyl groups. [] In the liquid phase, the entire molecule exhibits rotational diffusion, behaving like a symmetric top with distinct diffusion constants for motions about and perpendicular to its axis. []
Q12: How does the structure of OPCTS relate to its ability to form a plastic crystal?
A12: The ability of OPCTS to form a plastic crystal is attributed to its molecular symmetry and the conformational flexibility of its siloxane ring and phenyl substituents. [, ] The nearly spherical shape of the molecule, coupled with the dynamic disorder arising from the rotations of phenyl groups and ring flexibility, facilitates its packing into a mesophase with long-range positional order but rotational freedom. []
Q13: What are the key considerations for the future development and application of OPCTS?
A14: * Controlling Polymorphism: Developing methods to control the formation and stability of desired OPCTS polymorphs is crucial for tailoring its properties for specific applications. []* Exploring New Applications: The unique properties of OPCTS, such as its plastic crystalline phase and ability to form porous polymers, warrant further exploration for applications in diverse fields, including drug delivery, sensing, and advanced materials. * Environmental Impact Assessment: Comprehensive studies are needed to evaluate the potential environmental risks and degradation pathways of OPCTS and its degradation products. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


